

Methyltributylammonium iodide ^1H NMR spectrum analysis

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Compound of Interest

Compound Name: Methyltributylammonium iodide

CAS No.: 3085-79-8

Cat. No.: B1199620

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An In-Depth Technical Guide to the ^1H NMR Spectrum Analysis of **Methyltributylammonium iodide**

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **Methyltributylammonium iodide** (MTBAI). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to structural elucidation and purity assessment.

Introduction: The Molecular Profile of Methyltributylammonium Iodide

Methyltributylammonium iodide is a quaternary ammonium salt, a class of compounds characterized by a central positively charged nitrogen atom covalently bonded to four organic groups.[1] Its structure consists of a central nitrogen atom bonded to one methyl group and three butyl chains, with iodide as the counter-ion.[2] This architecture makes it a versatile

phase transfer catalyst, facilitating reactions between reactants in immiscible phases, a crucial application in the synthesis of pharmaceuticals and fine chemicals.[1]

Table 1: Physicochemical Properties of **Methyltributylammonium Iodide**

Property	Value	Source
IUPAC Name	tributyl(methyl)azanium;iodide	[2]
CAS Number	3085-79-8	[2][3]
Molecular Formula	C ₁₃ H ₃₀ IN	[2]
Molecular Weight	327.29 g/mol	[2]
Appearance	White to light yellow crystalline powder	[1][3]
Melting Point	184-185 °C	[3]
SMILES	CCCC(CCCC)CCCC.[I-]	[2]

The Causality of Experimental Design: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the logical selection of acquisition parameters. This section details not just the "how," but the "why," ensuring a self-validating protocol.

Core Protocol: Sample Preparation

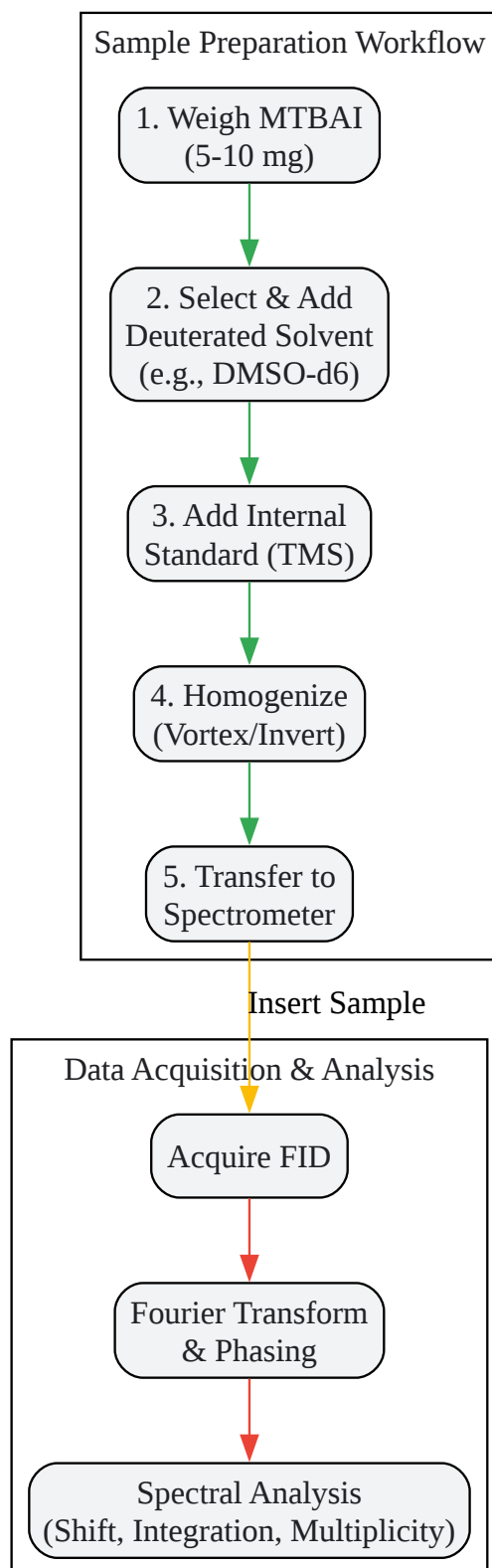
The objective is to obtain a homogeneous solution of the analyte at an appropriate concentration in a deuterated solvent, free from particulate matter and paramagnetic impurities.

Step-by-Step Methodology:

- Solvent Selection:
 - Action: Choose a deuterated solvent in which **Methyltributylammonium iodide** is readily soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl

Sulfoxide (DMSO- d_6), or Deuterium Oxide (D_2O).

- Causality: The choice of solvent is critical as it can influence the chemical shifts of the analyte protons through solute-solvent interactions.[4] For quaternary ammonium salts, DMSO- d_6 is often an excellent choice due to its high polarity, which effectively solvates the ionic species. $CDCl_3$ is also viable.
- Sample Weighing and Dissolution:
 - Action: Accurately weigh approximately 5-10 mg of **Methyltributylammonium iodide** and transfer it to a clean, dry NMR tube.
 - Causality: This concentration range is typically sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans without causing issues related to viscosity or solubility limits.
- Solvent Addition and Internal Standard:
 - Action: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube. Add a small amount of an internal standard, typically Tetramethylsilane (TMS).
 - Causality: TMS is the universally accepted reference standard for 1H NMR.[5] Its 12 equivalent protons give a strong, sharp singlet at a defined 0.0 ppm, which rarely overlaps with analyte signals due to the high shielding of its protons.[5] All other chemical shifts are measured relative to this standard.[5][6]
- Homogenization:
 - Action: Cap the NMR tube and gently vortex or invert it until the solid is completely dissolved. Visually inspect for any undissolved particles.
 - Causality: A homogeneous solution is essential for acquiring sharp, well-resolved NMR signals. Inhomogeneity leads to broadened spectral lines, which can obscure fine details like coupling patterns.



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Diagram of the experimental workflow from sample preparation to analysis.

Spectrometer Parameters

While modern spectrometers can automate many settings, understanding the key parameters is vital. For a standard ^1H NMR of **Methyltributylammonium iodide**, typical parameters on a 400 MHz spectrometer would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8 to 16 scans. This ensures a quantitative spectrum without excessive experiment time.

Decoding the Spectrum: A Structural Autopsy

The ^1H NMR spectrum provides four key pieces of information: the number of signals, their chemical shifts, their integration, and their multiplicity (splitting pattern).[5] A correct structural assignment must be consistent across all four aspects.[7]

Molecular Symmetry and Proton Environments

The structure of the Methyltributylammonium cation possesses distinct sets of protons that are chemically non-equivalent. Protons are considered equivalent if they can be interchanged by a symmetry operation or rapid conformational change.

Structure of Methyltributylammonium with non-equivalent proton environments labeled.

There are five distinct proton environments in **Methyltributylammonium iodide**:

- (a) N-CH_3 : The three protons on the methyl group attached to the nitrogen.
- (b) N-CH_2 :- The six protons on the three methylene groups directly attached to the nitrogen (α -position).
- (c) $-\text{CH}_2$:- The six protons on the three methylene groups in the β -position.
- (d) $-\text{CH}_2$:- The six protons on the three methylene groups in the γ -position.
- (e) $-\text{CH}_3$: The nine protons on the three terminal methyl groups of the butyl chains.

Predicted ^1H NMR Spectrum Analysis

The analysis integrates chemical shift, multiplicity, and integration for a complete structural assignment.

Table 2: Predicted ^1H NMR Data for **Methyltributylammonium Iodide**

Label	Proton Environment	Calc. Protons	Predicted δ (ppm)	Predicted Multiplicity	Explanation of Multiplicity (n+1 Rule)
a	N-CH ₃	3H	~3.0 - 3.2	Singlet (s)	No adjacent non-equivalent protons (n=0).
b	N-CH ₂ -R	6H	~3.1 - 3.4	Multiplet (m) or Triplet (t)	Adjacent to 2 protons on (c). Expected: Triplet. May be broadened by nitrogen.
c	-CH ₂ -	6H	~1.6 - 1.8	Multiplet (m)	Adjacent to 2 protons on (b) and 2 on (d). Complex pattern expected.
d	-CH ₂ -CH ₃	6H	~1.3 - 1.5	Sextet or Multiplet (m)	Adjacent to 2 protons on (c) and 3 on (e). Expected: Sextet.
e	-CH ₃	9H	~0.9 - 1.0	Triplet (t)	Adjacent to 2 protons on (d) (n=2).

- **Chemical Shift Causality:** The protons alpha to the positively charged nitrogen (a and b) are the most deshielded due to the strong electron-withdrawing inductive effect of the quaternary

ammonium center.[8][9] They therefore appear furthest downfield. The chemical shift decreases (protons become more shielded) as the distance from the nitrogen center increases, which is why the terminal methyl group (e) is found furthest upfield.[10]

- Integration Self-Validation: The relative areas under these five signal sets must conform to a ratio of 3:6:6:6:9. This integration ratio provides a powerful and rapid check on the purity and identity of the compound.
- Multiplicity Self-Validation: The splitting patterns must be consistent with the connectivity. The terminal methyl group (e), being adjacent to a CH₂ group, must appear as a triplet. The N-methyl group (a), having no adjacent non-equivalent protons, must be a singlet. Any deviation from these expected patterns would suggest an incorrect structure or the presence of impurities.

Conclusion

The ¹H NMR spectrum of **Methyltributylammonium iodide** is a rich source of structural information. A thorough analysis, grounded in the fundamental principles of chemical shift, integration, and spin-spin coupling, provides an unambiguous confirmation of its molecular structure. By approaching the experiment with a clear understanding of the causality behind sample preparation and spectral interpretation, researchers can ensure the acquisition of high-fidelity, trustworthy data. This self-validating system of analysis, where chemical shift, integration, and multiplicity must all converge to support the proposed structure, is the cornerstone of reliable spectroscopic characterization in modern chemical and pharmaceutical research.

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